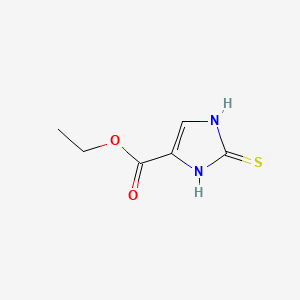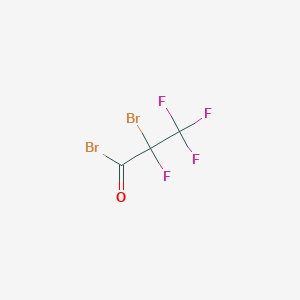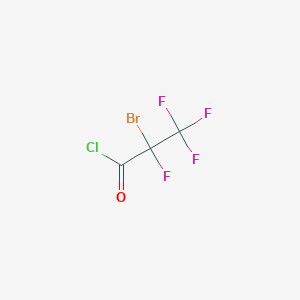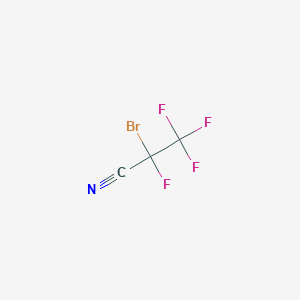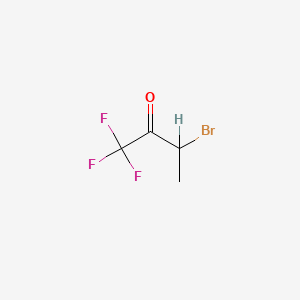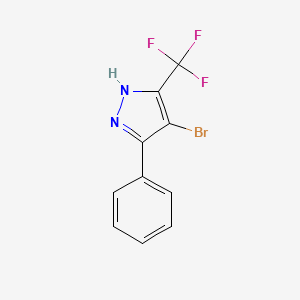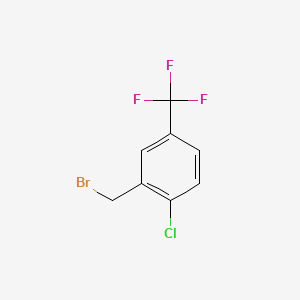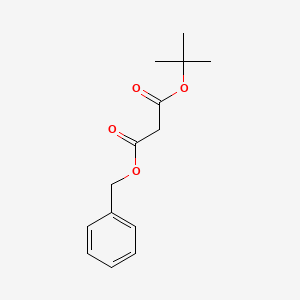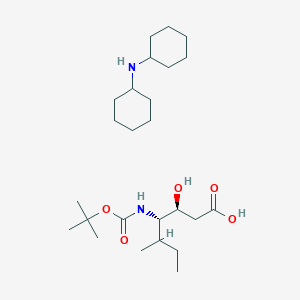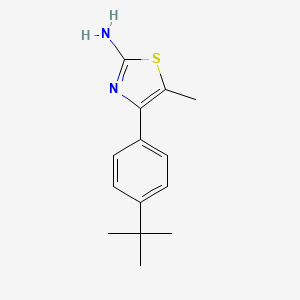
4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl groups and thiazole rings have been studied for their potential antitumor activities and crystal structures. These compounds are of interest due to their structural features and biological relevance.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported using various starting materials and reaction conditions. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine involved the reaction of 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of synthetic approaches for creating thiazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structures of thiazole derivatives have been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of the compound synthesized in was determined to belong to the triclinic system with specific lattice parameters. Similarly, the compound in crystallizes in the monoclinic system and features intermolecular hydrogen bonds and iodine contacts that stabilize its three-dimensional network structure. These studies provide insights into the molecular geometry and intermolecular interactions of thiazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from their functional groups and structural motifs. The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity . Additionally, the presence of substituents such as triazolyl groups and benzylidene linkages can influence the electronic properties and thus the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The crystallographic studies provide information on the density and molecular weight of these compounds . The antitumor activities of these compounds, as indicated by their IC50 values against various cancer cell lines, suggest that they may interact with biological targets in a manner that is dependent on their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Molecular and Electronic Structure Analysis
Studies have also explored the molecular and electronic structures of related compounds. For example, a molecule with a similar structure was investigated, focusing on its molecular geometry, vibrational frequencies, and electronic properties. This study provided insights into the compound's stability and potential applications (N. Özdemir et al., 2009). Another study synthesized and characterized a compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, analyzing its nonlinear optical properties, indicating potential applications in materials science (Ö. Tamer et al., 2016).
Potential in Organic Light Emitting Diodes (OLEDs)
A study demonstrated the application of a compound in the field of OLEDs. The compound, based on the thiazolo[5,4-d]thiazole moiety, exhibited reversible excited-state intramolecular proton transfer and was used to fabricate a white organic light emitting diode (Zhiyun Zhang et al., 2016).
Corrosion Inhibition
Thiazole derivatives, closely related to the queried compound, have been investigated for their corrosion inhibition performances on iron. Density functional theory calculations and molecular dynamics simulations were used to predict their effectiveness, providing insight into potential applications in materials protection (S. Kaya et al., 2016).
Safety And Hazards
This would involve looking at any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new applications for the compound, or modifications that could be made to its structure to enhance its properties or reduce its hazards.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-12(16-13(15)17-9)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPZCRQAKSJHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366130 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
438227-35-1 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

